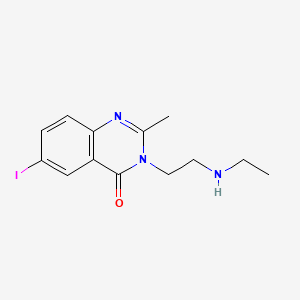![molecular formula C18H26N2O8 B12913807 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid CAS No. 23026-51-9](/img/structure/B12913807.png)
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate typically involves multiple steps. One common approach is the reaction of 2-methoxyphenol with 3-chloropropylamine to form 3-(2-methoxyphenoxy)propylamine. This intermediate is then reacted with pyrrolidine to yield 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine. Finally, the carbamate group is introduced by reacting this intermediate with methyl isocyanate. The oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-[3-(2-hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate.
Reduction: Formation of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(2-Hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propylamine
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-ethylcarbamate
Uniqueness
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides specific reactivity, while the pyrrolidine ring contributes to its structural rigidity and potential biological activity.
Propriétés
Numéro CAS |
23026-51-9 |
|---|---|
Formule moléculaire |
C18H26N2O8 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-17-16(19)21-11-5-9-18-10-8-13(12-18)22-15-7-4-3-6-14(15)20-2;3-1(4)2(5)6/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |
Clé InChI |
HRRYCVNTCZSGQH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCCCN1CCC(C1)OC2=CC=CC=C2OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


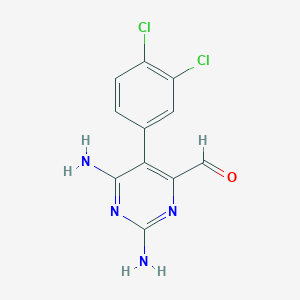
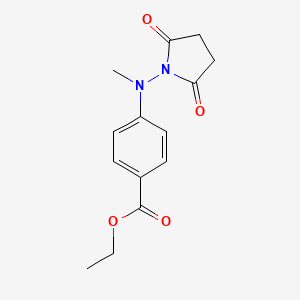

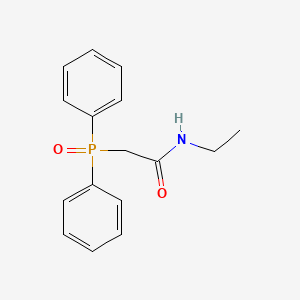



![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
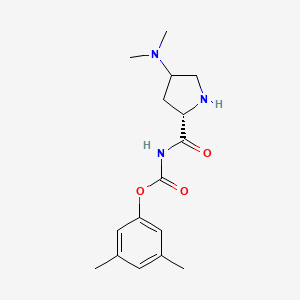
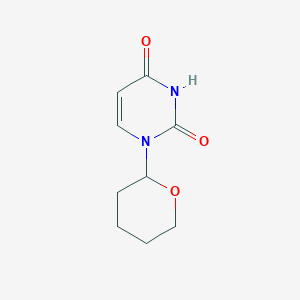
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)
